Cas no 28882-53-3 (Ochromycinone)

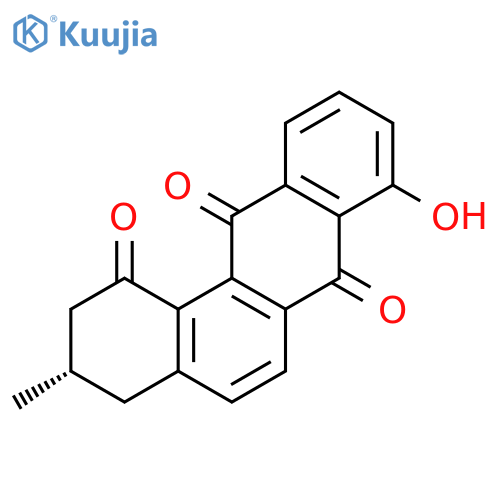

Ochromycinone structure

商品名:Ochromycinone

Ochromycinone 化学的及び物理的性質

名前と識別子

-

- Benz[a]anthracene-1,7,12(2H)-trione,3,4-dihydro-8-hydroxy-3-methyl-, (3S)-

- Ochromycinone

- STA-21

- (3S)-8-hydroxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione

- (+)-Ochromycinone

- AKOS030254378

- CHEBI:206977

- ACon1_001791

- J-017311

- Benz[a]anthracene-1,7,12(2H)-trione, 3,4-dihydro-8-hydroxy-3-methyl-, (3S)-

- Q27275510

- CHEMBL256705

- HY-121482

- CKZ6P7I25M

- DTXSID40473279

- 28882-53-3

- CS-0082175

- (3S)-3.BETA.-METHYL-8-HYDROXY-1,2,3,4,7,12-HEXAHYDROBENZO(A)ANTHRACENE-1,7,12-TRIONE

- C90290

- Deoxytetrangomycin

- NCGC00180137-01

- J655.169F

- BRD-K92524032-001-01-3

- MEGxm0_000296

- BENZ(A)ANTHRACENE-1,7,12(2H)-TRIONE, 3,4-DIHYDRO-8-HYDROXY-3-METHYL-, (S)-

- (S)-Ochromycinone

- UNII-CKZ6P7I25M

- SCHEMBL19799341

- DA-66301

- GLXC-03252

- DTXCID30424093

- (3S)-8-hydroxy-3-methyl-3,4-dihydro-2H-benzo(a)anthracene-1,7,12-trione

- (3S)-3BETA-METHYL-8-HYDROXY-1,2,3,4,7,12-HEXAHYDROBENZO(A)ANTHRACENE-1,7,12-TRIONE

- BRD-K92524032-001-02-1

-

- インチ: InChI=1S/C19H14O4/c1-9-7-10-5-6-12-17(15(10)14(21)8-9)19(23)11-3-2-4-13(20)16(11)18(12)22/h2-6,9,20H,7-8H2,1H3/t9-/m0/s1

- InChIKey: ZAWXOCUFQSQDJS-VIFPVBQESA-N

- ほほえんだ: C[C@H]1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C=CC=C4O)C3=O

計算された属性

- せいみつぶんしりょう: 306.08900

- どういたいしつりょう: 306.08920892g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 0

- 複雑さ: 554

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 71.4Ų

じっけんとくせい

- 密度みつど: 1.387

- ゆうかいてん: 160-162°C

- ふってん: 568.6°C at 760 mmHg

- フラッシュポイント: 311.7°C

- 屈折率: 1.666

- PSA: 71.44000

- LogP: 2.93260

Ochromycinone セキュリティ情報

- ちょぞうじょうけん:Amber Vial, -20°C Freezer

Ochromycinone 税関データ

- 税関コード:2914400090

- 税関データ:

中国税関コード:

2914400090概要:

2914400090他のケトール及びケトアルデヒド。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、用、アセトン申告包装

要約:

2914400090他のケトールおよびケトアルデヒド。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

Ochromycinone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | O150000-2mg |

Ochromycinone |

28882-53-3 | 2mg |

$351.00 | 2023-05-17 | ||

| TRC | O150000-10mg |

Ochromycinone |

28882-53-3 | 10mg |

$1636.00 | 2023-05-17 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S276114-250μg |

Ochromycinone |

28882-53-3 | ≥98% | 250μg |

¥1082.90 | 2023-09-01 | |

| A2B Chem LLC | AB35799-1mg |

Benz[a]anthracene-1,7,12(2H)-trione, 3,4-dihydro-8-hydroxy-3-methyl-, (3S)- |

28882-53-3 | ≥95% | 1mg |

$187.00 | 2024-04-20 | |

| A2B Chem LLC | AB35799-5mg |

Benz[a]anthracene-1,7,12(2H)-trione, 3,4-dihydro-8-hydroxy-3-methyl-, (3S)- |

28882-53-3 | ≥95% | 5mg |

$813.00 | 2024-04-20 | |

| TRC | O150000-1mg |

Ochromycinone |

28882-53-3 | 1mg |

$184.00 | 2023-05-17 | ||

| TRC | O150000-500μg |

Ochromycinone |

28882-53-3 | 500μg |

$ 103.00 | 2023-09-06 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-200757-1mg |

STA-21, |

28882-53-3 | ≥98% | 1mg |

¥1730.00 | 2023-09-05 | |

| 1PlusChem | 1P002XEF-5mg |

Benz[a]anthracene-1,7,12(2H)-trione, 3,4-dihydro-8-hydroxy-3-methyl-, (3S)- |

28882-53-3 | ≥95% | 5mg |

$1071.00 | 2025-02-19 | |

| TRC | O150000-500µg |

Ochromycinone |

28882-53-3 | 500µg |

$104.00 | 2023-05-17 |

Ochromycinone 関連文献

-

1. Synthetic approaches to the angucycline antibiotics: the total syntheses of (±)-rubiginone B1 and B2, (±)-emycin A, and related analoguesDavid S. Larsen,Michael D. O'Shea J. Chem. Soc. Perkin Trans. 1 1995 1019

-

J. Rohr,R. Thiericke Nat. Prod. Rep. 1992 9 103

-

Dziyana Kraskouskaya,Eugenia Duodu,Carolynn C. Arpin,Patrick T. Gunning Chem. Soc. Rev. 2013 42 3337

-

Madan K. Kharel,Pallab Pahari,Micah D. Shepherd,Nidhi Tibrewal,S. Eric Nybo,Khaled A. Shaaban,Jürgen Rohr Nat. Prod. Rep. 2012 29 264

-

Sambasivarao Kotha,Milind Meshram,Arti Tiwari Chem. Soc. Rev. 2009 38 2065

28882-53-3 (Ochromycinone) 関連製品

- 31991-54-5(Anthralin dimer)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量